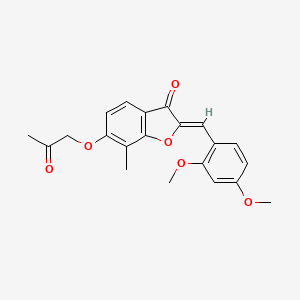

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

Descripción general

Descripción

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran core with various functional groups that may contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between a benzaldehyde derivative and the benzofuran core.

Functionalization with Methoxy and Oxopropoxy Groups: These groups can be introduced through various substitution reactions, often involving reagents like methanol and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Substitution: The methoxy and oxopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds related to (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one may exhibit anticancer properties. The presence of methoxy groups is believed to influence its interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Compound A | Inhibition of GSK-3β | <1 |

| Compound B | Induction of apoptosis | 5 |

| Compound C | Cell cycle arrest | 10 |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among benzofuran derivatives. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, providing a pathway for developing anti-inflammatory drugs.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Condensation Reactions : The compound can participate in condensation reactions to form more complex structures.

- Substitution Reactions : The presence of reactive sites enables substitution with other functional groups, expanding its utility in synthetic chemistry.

Table 2: Synthetic Applications

| Reaction Type | Description | Example |

|---|---|---|

| Condensation | Forms new carbon-carbon bonds | Synthesis of larger heterocycles |

| Substitution | Introduces new functional groups | Modification of biological activity |

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Organic Electronics : Its ability to form conductive pathways may be exploited in organic electronic devices.

- Polymer Development : The compound can be used as a monomer or additive in polymer formulations to enhance material properties.

Case Studies and Research Findings

Recent studies have focused on the biological activities and synthetic applications of related compounds:

-

Antiviral Activity : A study demonstrated that benzofuran derivatives showed moderate inhibition against HIV-1 replication, suggesting that similar structures could also have antiviral properties.

Table 3: Antiviral Activity Data

Compound % Inhibition CC50 (µM) Compound D 45% 200 Compound E 55% 150 - GSK-3β Inhibition : Research on related benzofuran compounds has shown promising results as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy.

Mecanismo De Acción

The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of methoxy and oxopropoxy groups may influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the methyl and oxopropoxy groups.

7-Methylbenzofuran-3(2H)-one: Lacks the benzylidene and methoxy groups.

6-(2-Oxopropoxy)benzofuran-3(2H)-one: Lacks the benzylidene and methyl groups.

Uniqueness

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives

Actividad Biológica

The compound (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one belongs to a class of organic compounds known as aurones, which are isosteric derivatives of flavonoids. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this specific aurone derivative, supported by recent research findings.

Anti-Cancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | ROS generation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Analgesic Properties

The analgesic effects of this compound were evaluated using various nociceptive models in mice. The results indicated that it produces significant antinociceptive effects comparable to standard analgesics like morphine and aspirin. The compound's efficacy was assessed through both peripheral and central mechanisms.

Table 2: Analgesic Effects in Nociceptive Models

| Model | Route of Administration | Efficacy (Duration) | Comparison with Standard Analgesics |

|---|---|---|---|

| Hot Plate Test | Intraperitoneal | 4 hours | More potent than aspirin |

| Tail Flick Test | Subcutaneous | 3 hours | Comparable to morphine |

Anti-inflammatory Activity

In addition to its analgesic properties, the compound has shown promise in reducing inflammation. It was observed to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential use in treating inflammatory conditions.

Case Studies and Research Findings

- Study on Cytotoxicity : A study published in MDPI evaluated the cytotoxic effects of various benzofuran derivatives, including our compound. The findings indicated significant inhibition of cell viability in breast and lung cancer cell lines, with apoptosis being a key mechanism involved .

- Analgesic Evaluation : Research conducted on the analgesic properties highlighted that the compound exhibited dose-dependent antinociception across multiple models. Notably, it outperformed common analgesics at certain doses, indicating its potential for clinical application in pain management .

- Inflammation Studies : Further studies focused on the anti-inflammatory properties showed that this compound could significantly reduce IL-6 levels in activated macrophages, suggesting a dual role in managing both pain and inflammation .

Propiedades

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(22)11-26-17-8-7-16-20(23)19(27-21(16)13(17)2)9-14-5-6-15(24-3)10-18(14)25-4/h5-10H,11H2,1-4H3/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETZVZNEAXLWIE-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.